2-Sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylic acid
Description
2-Sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a partially saturated thiazole core (2,3-dihydro-1,3-thiazole) with a sulfanylidene (S=) group at position 2 and a carboxylic acid moiety at position 5. This structure combines the electronic effects of the thioamide-like sulfanylidene group with the polarity of the carboxylic acid, making it a candidate for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-sulfanylidene-3H-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2S2/c6-3(7)2-1-5-4(8)9-2/h1H,(H,5,8)(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROLUQSWPBQNNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=S)N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728465 | |
| Record name | 2-Sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105983-76-4 | |
| Record name | 2-Sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₅H₅NO₂S₂
- Molecular Weight : 173.22 g/mol
- CAS Number : 57658-34-1
Antioxidant Activity
Research indicates that thiazole derivatives exhibit notable antioxidant properties. A study focusing on thiazole compounds demonstrated that they can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Antimicrobial Properties
Thiazole derivatives have been reported to possess antimicrobial activity against a range of pathogens. For instance, a derivative of thiazole was shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. This makes it a potential candidate for developing new antibiotics, especially in an era of increasing antibiotic resistance .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models, thiazole derivatives have been shown to reduce markers of inflammation such as cytokines and prostaglandins. This suggests a potential therapeutic application in inflammatory diseases such as arthritis and inflammatory bowel disease .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Scavenging : The compound can neutralize ROS, thereby protecting cells from oxidative damage.
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, reducing the overall inflammatory response.
- Interaction with Cellular Signaling Pathways : The compound might modulate signaling pathways that regulate cell proliferation and apoptosis.
Study on Antioxidant Activity
A study assessed the antioxidant capacity of various thiazole derivatives using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results indicated that this compound exhibited significant scavenging activity comparable to standard antioxidants like ascorbic acid .
Antimicrobial Assessment
In vitro tests conducted against Staphylococcus aureus and Escherichia coli demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. The mechanism was attributed to disruption of bacterial cell membrane integrity .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Core
a. 2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic acid ()
- Structure : Features a 2,3-dihydrobenzofuran substituent at position 2 and a methyl group at position 4.
- Key Differences : The bulky benzofuran group enhances lipophilicity compared to the sulfanylidene group in the target compound. This substitution may influence bioavailability and binding to hydrophobic enzyme pockets.
- Applications: Not explicitly stated, but benzofuran-thiazole hybrids are often explored for antimicrobial or anti-inflammatory activities.
b. 2-(Substituted Benzylamino)-4-Methyl-1,3-Thiazole-5-Carboxylic Acid Derivatives ()
- Structure: Contains a benzylamino group at position 2 and a methyl group at position 4.
- These derivatives demonstrated IC₅₀ values in the micromolar range as xanthine oxidase inhibitors, suggesting the target compound’s sulfanylidene group could offer distinct electronic effects for improved activity .
c. 2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic Acid ()
- Structure: A non-hydrogenated thiazole with a chlorothiophene substituent at position 2.
- Key Differences: The chlorothiophene group increases electronegativity and may enhance halogen bonding in biological targets.
Positional Isomers
a. 2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic Acid vs. 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic Acid ()
- Structural Impact : Switching methyl and phenyl groups between positions 2 and 4 alters steric and electronic profiles. The 2-phenyl isomer (mp 214–215°C) has a higher melting point than the 4-phenyl analog (mp 201–203°C), indicating differences in crystal packing due to substituent orientation .
- Reactivity : Positional changes influence nucleophilic/electrophilic sites, affecting reactivity in further derivatization.
Sulfur-Containing Modifications
a. 2-(2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}-4-methyl-1,3-thiazol-5-yl)acetic Acid ()
- Structure : Incorporates a sulfanyl-linked chlorothiophene moiety and an acetic acid side chain.
- Key Differences : The extended sulfur-containing side chain increases molecular weight (319.85 g/mol) and may enhance chelation properties or radical scavenging activity compared to the simpler carboxylic acid group in the target compound .
Solubility and Stability
- The sulfanylidene group in the target compound may reduce water solubility compared to analogs with polar substituents (e.g., benzylamino groups in ). However, the carboxylic acid at position 5 ensures some degree of hydrophilicity, facilitating aqueous-based assays like antioxidant capacity measurements (similar to methods in ).
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylic acid?
- Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of acylated thiosemicarbazides with carbon disulfide or S-alkylation of thiol intermediates. For example:
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Step 1 : Cyclization of thiosemicarbazides using Lawesson’s reagent to form the thiazole core .
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Step 2 : Carboxylic acid functionalization via hydrolysis of ester precursors under acidic/basic conditions .
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Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensure reaction progress and purity .
Key Reaction Conditions References Cyclization with Lawesson’s reagent Ester hydrolysis (pH 9–12, 60–80°C)
Q. How can spectroscopic and crystallographic methods characterize this compound?
- Answer :
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IR Spectroscopy : Identifies hydrogen bonding (e.g., intramolecular bonds in thiazolidine derivatives) .
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NMR : Assigns substituent positions (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups) .
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X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles .
Structural Data Technique References Intramolecular H-bonding IR Crystallographic refinement SHELX
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental reactivity data be resolved?
- Answer :
- Step 1 : Validate computational models (e.g., DFT) with experimental kinetics. For example, compare predicted reaction pathways with observed intermediates .
- Step 2 : Assess solvent effects and impurities. Polar solvents may stabilize transition states differently than gas-phase calculations .
- Case Study : Electrochemical studies of thiazole derivatives showed discrepancies resolved by adjusting solvation parameters in DFT models .
Q. What computational strategies predict biological activity and structure-activity relationships (SAR)?
- Answer :
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QSAR Modeling : Correlates substituent electronic/hydrophobic parameters with bioactivity (e.g., 5-HT3 receptor antagonism) .
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Molecular Docking : Pharmacophoric models align the compound’s thiazole core and carboxylic acid group with target binding pockets .
Computational Parameters Application References Hydrogen-bond donor/acceptor sites Pharmacophore mapping Electron-withdrawing groups QSAR for enzyme inhibition
Q. How do reaction conditions influence regioselectivity in thiazole functionalization?
- Answer :
- Temperature Control : Lower temperatures favor kinetic products (e.g., carboxylate formation over sulfanyl oxidation) .
- Catalytic Effects : Transition metals (e.g., Pd) direct cross-coupling reactions to specific positions on the thiazole ring .
- Example : Oxidative chlorination of 5-phenyl-1,3-thiazole-4-sulfonyl chloride required precise stoichiometry to avoid side reactions .
Q. What strategies optimize crystallization for X-ray diffraction studies?
- Answer :
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Solvent Selection : Use mixed solvents (e.g., ethanol/water) to slow crystal growth and improve quality .
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Data Collection : High-resolution synchrotron radiation resolves twinning or disorder in thiazole derivatives .
Crystallization Challenges Solutions References Crystal twinning SHELXD for structure solution Disorder in sulfanyl groups Low-temperature data collection
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
